

Application Notes and Protocols: Delamanid-D4 in Clinical Drug Monitoring

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Compound of Interest		
Compound Name:	Delamanid-D4	
Cat. No.:	B8102985	Get Quote

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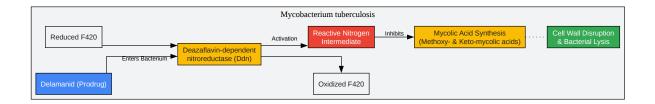
Introduction

Delamanid is a crucial therapeutic agent in the fight against multidrug-resistant tuberculosis (MDR-TB). As with many potent antimicrobial agents, maintaining optimal therapeutic exposure is critical to ensure efficacy while minimizing potential toxicity, such as QT prolongation. Therapeutic Drug Monitoring (TDM) of delamanid is therefore a valuable tool in personalizing treatment regimens. The use of a stable isotope-labeled internal standard, such as **Delamanid-D4**, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing high accuracy and precision.[1][2][3] This document provides detailed application notes and protocols for the use of **Delamanid-D4** in the clinical drug monitoring of delamanid.

Mechanism of Action

Delamanid is a prodrug that requires activation within Mycobacterium tuberculosis. The drug is activated by the deazaflavin-dependent nitroreductase (Ddn), which utilizes the cofactor F420. This activation process generates reactive nitrogen species, including nitric oxide. These reactive intermediates inhibit the synthesis of methoxy-mycolic and keto-mycolic acids, essential components of the mycobacterial cell wall, leading to cell lysis.[4][5][6][7][8] Resistance to delamanid can emerge through mutations in the genes involved in the F420 biosynthetic pathway.[5]





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Caption: Delamanid's mechanism of action.

Quantitative Data

Table 1: Pharmacokinetic Parameters of Delamanid in

Adult Patients with MDR-TB

Parameter	Value	Reference
Time to Maximum Concentration (Tmax)	4-5 hours	[9]
Apparent Volume of Distribution (Vz/F)	2,100 L	[10]
Plasma Protein Binding	≥99.5%	[10]
Elimination Half-life (t1/2)	30-38 hours	[5]
Metabolism	Primarily by albumin, lesser extent by CYP3A4	[10]
Effect of Food	Bioavailability increased ~2.7-fold with a standard meal	[9][10]
Steady-State	Reached in 10-14 days	[4]





Table 2: Example LC-MS/MS Method Validation Parameters for Delamanid in Human Plasma

Parameter	Delamanid	Delamanid-D4 (Internal Standard)
Linearity Range	1 - 1000 ng/mL	N/A
Correlation Coefficient (r²)	>0.99	N/A
Lower Limit of Quantification (LLOQ)	1 ng/mL	N/A
Intra-day Precision (%CV)	< 15%	N/A
Inter-day Precision (%CV)	< 15%	N/A
Accuracy (% bias)	Within ±15%	N/A
Extraction Recovery	> 85%	> 85%

Note: The values in Table 2 are representative and may vary based on the specific laboratory and instrumentation.

Experimental Protocols

Protocol 1: Quantification of Delamanid in Human Plasma using LC-MS/MS with Delamanid-D4 Internal **Standard**

This protocol outlines a method for the extraction and quantification of delamanid from human plasma samples.

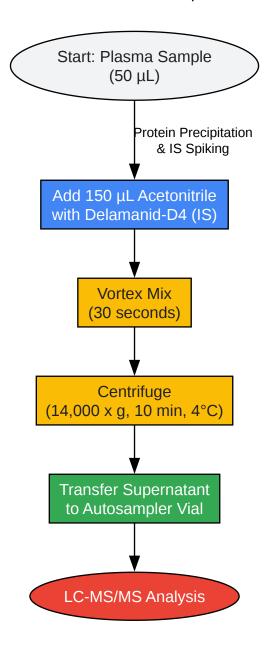
- 1. Materials and Reagents
- Delamanid analytical standard
- Delamanid-D4 internal standard (IS)
- Acetonitrile (ACN), LC-MS grade



- Methanol (MeOH), LC-MS grade
- Formic acid, LC-MS grade
- Ultrapure water
- Human plasma (drug-free for calibration standards and quality controls)
- · Microcentrifuge tubes
- Pipettes and tips
- Vortex mixer
- Centrifuge
- LC-MS/MS system (e.g., Agilent 1260 HPLC with AB Sciex 5500 triple quadrupole MS)[1][7]
- 2. Preparation of Stock and Working Solutions
- Delamanid Stock Solution (1 mg/mL): Accurately weigh and dissolve delamanid in methanol.
- Delamanid-D4 Stock Solution (1 mg/mL): Accurately weigh and dissolve Delamanid-D4 in methanol.
- Delamanid Working Solutions: Serially dilute the delamanid stock solution with 50:50 (v/v)
 ACN:water to prepare calibration standards and quality control (QC) samples at appropriate concentrations.
- **Delamanid-D4** Working Solution (e.g., 100 ng/mL): Dilute the **Delamanid-D4** stock solution with ACN. This will be the protein precipitation and internal standard spiking solution.
- 3. Sample Preparation (Protein Precipitation)
- Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown patient samples.



- Pipette 50 μL of the respective sample (blank plasma, spiked plasma for standards/QCs, or patient plasma) into the labeled tubes.
- Add 150 μL of the **Delamanid-D4** working solution (in ACN) to each tube.
- Vortex each tube for 30 seconds to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.



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Caption: Plasma sample preparation workflow.

- 4. LC-MS/MS Conditions
- LC System: Agilent 1260 HPLC or equivalent
- Analytical Column: Waters Xterra MS C18 (5.0 μm, 100 mm × 2.1 mm) or equivalent[1][7]
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 300 μL/min[1][7]
- Injection Volume: 5-10 μL
- Gradient Elution:
 - Start with 30% B
 - Linearly increase to 95% B over 3 minutes
 - Hold at 95% B for 1 minute
 - Return to 30% B over 0.5 minutes
 - Hold at 30% B for 1.5 minutes for column re-equilibration
- Total Run Time: Approximately 6 minutes
- MS System: AB Sciex 5500 Triple Quadrupole or equivalent
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Multiple Reaction Monitoring (MRM) Transitions:



Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Delamanid	535.2	394.2
Delamanid-D4	539.2	398.2

(Note: These transitions should be optimized on the specific instrument used.)

5. Data Analysis

- Integrate the peak areas for delamanid and **Delamanid-D4** for each injection.
- Calculate the peak area ratio (Delamanid / Delamanid-D4).
- Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards. A linear regression with 1/x² weighting is typically used.
- Determine the concentration of delamanid in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Concluding Remarks

The therapeutic drug monitoring of delamanid is a critical component of ensuring treatment success for patients with MDR-TB. The use of **Delamanid-D4** as an internal standard in LC-MS/MS analysis provides a robust, sensitive, and specific method for the accurate quantification of delamanid in clinical samples. The protocols and data presented herein offer a comprehensive guide for researchers and clinicians to establish and validate this essential analytical methodology in their laboratories. Adherence to good laboratory practices and thorough method validation are paramount for reliable clinical decision-making.

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